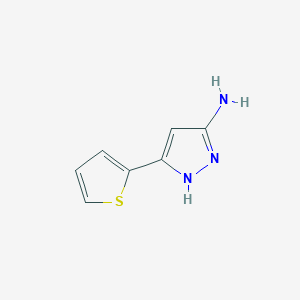

5-Amino-3-(2-thienyl)pyrazole

Übersicht

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DL-Guanidinoethylmercaptosuccinsäure erfolgt typischerweise durch Reaktion von Ethylmercaptosuccinat mit Guanidin . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, und der Prozess wird unter Rückflussbedingungen durchgeführt, um eine vollständige Reaktion zu gewährleisten . Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von DL-Guanidinoethylmercaptosuccinsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen steigert die Effizienz und Ausbeute des Produktionsprozesses . Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DL-guanidinoethylmercaptosuccinic acid typically involves the reaction of ethyl mercaptosuccinate with guanidine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography to achieve high purity levels .

Industrial Production Methods

Industrial production of DL-guanidinoethylmercaptosuccinic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the production process . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DL-Guanidinoethylmercaptosuccinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen zu Disulfiden oder Sulfoxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung zurück in ihre Thiolform umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Guanidin- oder Mercaptogruppen stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Disulfide und Sulfoxide.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

DL-Guanidinoethylmercaptosuccinsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Inhibitor in enzymatischen Studien verwendet.

Biologie: Wird in Studien verwendet, die sich mit Enzyminhibition und Proteinverarbeitung befassen.

Industrie: Wird bei der Herstellung von Arzneimitteln und als biochemisches Werkzeug in Forschungslaboren eingesetzt.

Wirkmechanismus

DL-Guanidinoethylmercaptosuccinsäure entfaltet seine Wirkungen durch Hemmung von Carboxypeptidase-B-ähnlichen Verarbeitungsenzymen, insbesondere Enkephalin-Konvertase . Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert so die Spaltung von C-terminalen Resten von Propeptiden . Diese Hemmung beeinflusst die Verarbeitung verschiedener Peptide, einschließlich Enkephaline und Proinsulin . Die molekularen Zielstrukturen umfassen die Spezifitätstasche des Enzyms, in der die Verbindung stabile Wechselwirkungen bildet .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

5-Amino-3-(2-thienyl)pyrazole has been investigated for its potential as an antibacterial and antifungal agent. Studies indicate that it exhibits activity against various resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness suggests that it could be developed into new treatments for infections that are difficult to manage with existing antibiotics .

Anticancer Properties

Research has shown that derivatives of 5-amino-pyrazole, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against several human tumor cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These findings position the compound as a promising candidate for further development in oncology .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It interacts with various biological targets involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation . Studies have indicated that modifications of the pyrazole structure can enhance these anti-inflammatory effects, suggesting avenues for drug development targeting inflammatory diseases .

Synthetic Pathways

Several synthetic methods have been developed for producing this compound, highlighting its versatility in chemical synthesis:

- Regioselective Condensation : This method allows for the functionalization of the pyrazole nucleus, leading to high yields of the desired compound.

- Reduction Reactions : Various reduction techniques have been employed to synthesize different derivatives with enhanced biological activities .

Comparative Analysis of Pyrazole Derivatives

The following table compares this compound with other related pyrazole derivatives based on their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-1H-pyrazole | Amino group at position 3 | Anticancer activity |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Anti-inflammatory properties |

| 5-Amino-4-methylpyrazole | Methyl group at position 4 | Antimicrobial activity |

| This compound | Thienyl group at position 3 | Anticancer and anti-inflammatory |

The presence of the thienyl group in this compound distinguishes it from other aminopyrazoles, enhancing its biological activity and therapeutic applications.

Wirkmechanismus

DL-guanidinoethylmercaptosuccinic acid exerts its effects by inhibiting carboxypeptidase B-like processing enzymes, specifically enkephalin convertase . The compound binds to the active site of the enzyme, preventing the cleavage of C-terminal residues from propeptides . This inhibition affects the processing of various peptides, including enkephalins and proinsulin . The molecular targets include the enzyme’s specificity pocket, where the compound forms stable interactions .

Vergleich Mit ähnlichen Verbindungen

DL-Guanidinoethylmercaptosuccinsäure ist aufgrund ihrer hohen Spezifität und Potenz als Inhibitor der Enkephalin-Konvertase einzigartig . Ähnliche Verbindungen sind:

DL-2-Mercaptomethyl-3-Guanidinoethylthiopropansäure: Ein weiterer potenter Inhibitor mit ähnlichen Anwendungen.

Thiafettsäuren: Verbindungen mit Schwefelatomen in ihrer Struktur, die einige chemische Eigenschaften mit DL-Guanidinoethylmercaptosuccinsäure teilen.

Im Vergleich dazu zeichnet sich DL-Guanidinoethylmercaptosuccinsäure durch seine höhere Affinität und Spezifität gegenüber Carboxypeptidase-B-ähnlichen Enzymen aus .

Biologische Aktivität

5-Amino-3-(2-thienyl)pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an amino group at the 5-position and a thienyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 165.21 g/mol. The compound exhibits a melting point range of 57-61 °C, indicating its solid-state stability under standard conditions .

Biological Activities

1. Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In a study evaluating various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, certain compounds demonstrated potent antibacterial effects. The presence of the thienyl group is believed to enhance these activities due to its ability to interact with bacterial cell membranes .

2. Anti-inflammatory Effects

Pyrazoles are well-known for their anti-inflammatory properties. Studies have indicated that this compound can inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

3. Anticancer Potential

Emerging research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazoles have shown promising results in inhibiting the proliferation of HeLa and MCF7 cancer cells in vitro, with IC50 values indicating effective concentrations for therapeutic use. These findings highlight the potential for developing new anticancer agents based on this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Inhibition : The compound has been shown to reduce ROS production, which is crucial in mitigating oxidative stress-related damage in cells.

- Platelet Aggregation Inhibition : Studies indicate that it can inhibit platelet aggregation, suggesting potential applications in cardiovascular therapies .

- Interaction with Biological Targets : The thienyl moiety may facilitate interactions with various biological targets, enhancing the compound's pharmacological profile .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOLYKLZBJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335160 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-03-0 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5-Amino-3-(2-thienyl)pyrazole in environmental remediation?

A1: Research indicates that this compound exhibits promise in the field of environmental remediation, specifically for the removal of heavy metals from aqueous solutions. One study investigated the use of carboxylated multiwalled carbon nanotubes (c-MWCNTs) modified with this compound (termed p-MWCNTs) for the adsorption of cadmium ions (Cd2+) and arsenic ions (As3+). [] The study found that the modification of the carbon nanotubes with this compound significantly enhanced their adsorption capacity for these heavy metal ions. This suggests that this compound could potentially be incorporated into materials designed for water treatment and heavy metal removal applications.

Q2: How does this compound interact with biological systems, particularly enzymes?

A2: this compound has been investigated for its interactions with specific enzymes, offering insights into its potential biological activity. One study focused on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with this compound. [] While the abstract doesn't provide detailed information about the interaction mechanism, the formation of a complex between this compound and TrmD suggests potential inhibitory activity against this enzyme. This finding could be valuable for further research exploring the compound's potential as a lead compound for developing new antibacterial agents, particularly against Mycobacterium abscessus.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.